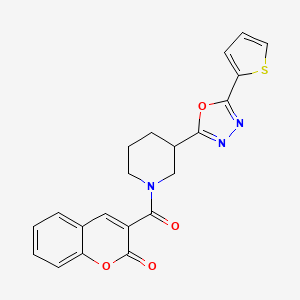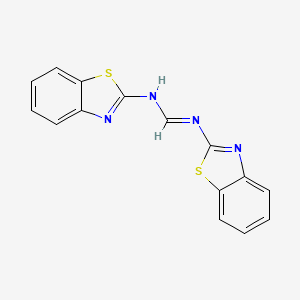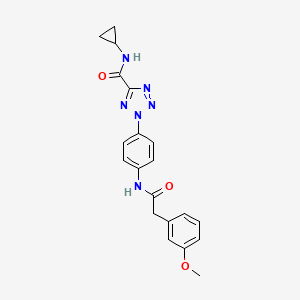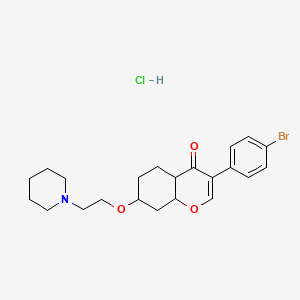
3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several interesting functional groups and structural features. It has a thiophene ring, which is a five-membered aromatic ring with a sulfur atom. Thiophene rings are found in many biologically active compounds and are a key structural motif in many pharmaceuticals . The compound also contains an oxadiazole ring, which is a heterocyclic ring containing two oxygen atoms and two nitrogen atoms. Oxadiazoles are known for their wide range of biological activities. The compound also features a piperidine ring, which is a common structural element in many pharmaceuticals, and a chromenone moiety, which is a bicyclic system containing a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups and structural elements. The aromatic rings would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups it contains. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might increase the compound’s stability and could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Polymorphism : Research on similar compounds, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, has been conducted to explore their potential anticancer activities. These studies involve synthesis, characterizing polymorphic structures, and analyzing intermolecular interactions, which could provide insight into the physical and chemical properties of the compound (Shishkina et al., 2019).
Photochemical Synthesis : The use of photoinduced intramolecular coupling for the synthesis of related compounds demonstrates the potential for efficient production methods that could be applied to 3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one, enhancing its accessibility for further research (Jindal et al., 2014).
Biological Evaluation
Antimicrobial Activity : Derivatives of 1,3,4-oxadiazole and chromene have been evaluated for their antimicrobial properties, suggesting that similar structures may also possess such activities. These studies contribute to understanding the potential application of these compounds in developing new antimicrobial agents (Patel et al., 2012).
Anticancer Potential : Compounds bearing 1,3,4-oxadiazole and chromene moieties have shown anticancer activity, indicating that the compound of interest may also exhibit similar properties. Research in this area focuses on the synthesis of novel derivatives and their evaluation against various cancer cell lines, providing a foundation for further exploration of their therapeutic potential (Kumar et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound may interact with its targets to modulate their function, leading to therapeutic effects .
Biochemical Pathways
Given the broad range of activities associated with thiophene derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound may have various effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
3-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c25-20(15-11-13-5-1-2-7-16(13)27-21(15)26)24-9-3-6-14(12-24)18-22-23-19(28-18)17-8-4-10-29-17/h1-2,4-5,7-8,10-11,14H,3,6,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSAQAKRMMDHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)C4=NN=C(O4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[2-oxo-2-[[(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2563993.png)

![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)
![2-[(E)-(4-Amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B2563996.png)
![2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile](/img/structure/B2563999.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide](/img/structure/B2564006.png)
![Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2564008.png)


